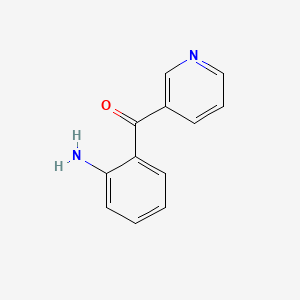

(2-Aminophenyl)(3-pyridinyl)methanone

Description

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(2-aminophenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C12H10N2O/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H,13H2 |

InChI Key |

KNZLZNHWLVEHCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminophenyl 3 Pyridinyl Methanone and Its Derivatives

Strategies for Carbon-Carbon Bond Formation Leading to the Methanone (B1245722) Core

The construction of the central carbonyl bridge (methanone core) is the cornerstone of synthesizing (2-Aminophenyl)(3-pyridinyl)methanone. cdnsciencepub.comlibretexts.orgalevelchemistry.co.uk This involves the formation of a carbon-carbon bond between the carbonyl carbon and the two aromatic rings. cambridge.org Key strategies include chelation-controlled reactions, transition-metal catalysis, and classical nucleophilic pathways. cdnsciencepub.comcambridge.org

Chelation-Controlled Sequential Substitution Approaches

Chelation-controlled methodologies offer a powerful approach to guide the regioselectivity and stereoselectivity of bond-forming reactions. In the context of synthesizing diaryl methanones, a metal center can coordinate to a directing group on one of the aromatic precursors, positioning the reactants for a specific bond formation.

For instance, in additions to aldehydes or ketones with a nearby coordinating atom (like the nitrogen in a pyridine (B92270) or the oxygen in a methoxy (B1213986) group), Lewis acids or organometallic reagents can form a five- or six-membered chelate. nih.gov This rigid intermediate then directs the incoming nucleophile to a specific face or position. While direct examples for this compound are not extensively detailed in general literature, the principle is well-established. A general method for promoting chelation control involves the use of organozinc reagents in the presence of alkylzinc halides or triflates, which act as mild Lewis acids to facilitate the formation of a chelated intermediate. nih.gov This strategy has proven effective in additions to α-silyloxy aldehydes, overcoming the steric and electronic hindrance of the silyl (B83357) group that typically favors a non-chelation pathway. nih.gov This approach could theoretically be adapted by using a suitably protected aminophenyl organometallic reagent and a pyridinyl aldehyde or vice versa, where the nitrogen atoms of the amino and pyridinyl groups could participate in chelation.

Table 1: Examples of Chelation-Controlled Additions This table is illustrative of the chelation-control principle and not a direct synthesis of the subject compound.

| Aldehyde Substrate | Nucleophile | Lewis Acid/Additive | Outcome | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| α-silyloxy aldehyde | Dialkylzinc | Alkylzinc Halide (RZnX) | Chelation-controlled product | 10:1 to >20:1 |

Data sourced from multiple studies on chelation-controlled reactions. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides highly efficient and versatile methods for forming carbon-carbon bonds. cdnsciencepub.com These reactions typically involve the coupling of pre-functionalized aromatic partners, such as an organometallic reagent and an aryl halide, in the presence of a metal catalyst, most commonly palladium, nickel, or copper. mdpi.combeilstein-journals.org

A plausible and widely used approach is a carbonylative cross-coupling reaction. In this method, an aryl halide (e.g., 2-bromoaniline (B46623) derivative) and a pyridinyl organometallic reagent (e.g., 3-pyridinylboronic acid) are coupled in the presence of a palladium catalyst and a source of carbon monoxide (CO), which becomes the ketone's carbonyl group. Alternatively, a three-component reaction involving an aminophenyl halide, a pyridinyl halide, and a CO source can be employed.

Another relevant strategy is the Heck reaction, where an unsaturated halide couples with an alkene, catalyzed by palladium. alevelchemistry.co.uk While not a direct route to the ketone, it demonstrates the power of palladium in C-C bond formation on sp2-hybridized carbons. alevelchemistry.co.uk The synthesis of related 3-acylquinolines has been achieved through transition-metal-free annulation reactions, indicating that various catalytic systems can be explored. mdpi.com For example, copper-catalyzed reactions are frequently used for the synthesis of imidazopyridines, showcasing copper's utility in constructing N-heterocyclic frameworks. beilstein-journals.org

Table 2: Representative Transition Metal-Catalyzed Coupling Reactions

| Coupling Partners | Catalyst System | Reaction Type | Product Type |

|---|---|---|---|

| Aryl Halide + Organoboron Compound + CO | Pd(OAc)₂ / Ligand | Suzuki-Miyaura Carbonylative Coupling | Diaryl Ketone |

| Aryl Halide + Alkene | Pd(0) Complex | Heck Reaction | Substituted Alkene |

| 2-Aminopyridine (B139424) + Alkyne + Aldehyde | Cu(I) Catalyst | A³ Coupling/Cyclization | Imidazo[1,2-a]pyridines |

This table summarizes general reaction types applicable to the synthesis of complex aromatic systems. mdpi.combeilstein-journals.org

Nucleophilic Acylation and Alkylation Pathways

Nucleophilic acylation is a fundamental and classical method for the synthesis of ketones. youtube.com This pathway generally involves the reaction of a nucleophilic organometallic reagent with an electrophilic acylating agent. cambridge.orgorganic-chemistry.org

One common approach is the Friedel-Crafts acylation, where an electron-rich aromatic ring (like a protected aniline) reacts with an acyl chloride (such as nicotinoyl chloride) in the presence of a Lewis acid catalyst. However, the amino group in the aminophenyl ring is a strong Lewis base that can deactivate the catalyst, necessitating the use of a protecting group on the nitrogen atom.

A more direct route involves the reaction of an organometallic derivative of one ring with an activated carbonyl derivative of the other. For example, a 3-pyridinyl Grignard or organolithium reagent can be added to a 2-aminobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the desired methanone. organic-chemistry.org Conversely, a 2-lithioaniline derivative could react with a pyridine-3-carboxamide (B1143946) or pyridine-3-carboxylic acid. The reactivity of carboxylic acid derivatives follows a general order, with acyl halides and anhydrides being the most reactive, followed by esters and amides. youtube.com

The synthesis of (3-Aminophenyl)(morpholino)methanone illustrates a related multi-step pathway: nitration of a precursor, conversion to an acyl chloride, condensation with an amine (morpholine), and finally, reduction of the nitro group to an amine. researchgate.net This highlights the stepwise logic often employed in these classical syntheses.

Regioselective Functionalization and Incorporation of Aromatic Moieties

Achieving the correct substitution pattern (regioselectivity) on both the aminophenyl and pyridinyl rings is critical. researchgate.net Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. mdpi.comrsc.org

Rearrangement Reactions Involving Pyridyl and Aminophenyl Precursors

Molecular rearrangements offer sophisticated pathways to construct complex scaffolds from simpler precursors. For the synthesis of 2-aminobenzophenone-type structures, a two-step process involving an aryne-based rearrangement has been reported. ucl.ac.uk This method transforms acyl hydrazides into protected 2-aminobenzophenones. ucl.ac.ukacs.org The process is tolerant of a wide range of functional groups and can be performed on a gram scale. ucl.ac.uk

Another relevant class of reactions includes rearrangements of pyridine-N-oxides or pyridinium (B92312) salts, which can be used to synthesize functionalized pyridines and pyridones. chemrxiv.org For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org Such strategies could be adapted to build the (3-pyridinyl)methanone portion of the target molecule.

Oxidative Annulation and Cyclization Strategies for Related Structures

Oxidative annulation and cyclization reactions are powerful tools for building heterocyclic systems. While these methods may not directly yield this compound, they are used to synthesize related and more complex structures starting from similar precursors. The synthesis of pyridines is often achieved through the oxidative aromatization of 1,4-dihydropyridine (B1200194) intermediates. jcbsc.org

More advanced strategies involve transition-metal-catalyzed oxidative annulation. For instance, rhodium-catalyzed oxidative annulation of sulfoximines with alkynes has been used to prepare 1,2-benzothiazines. acs.org Similarly, copper-catalyzed aerobic oxidation followed by a denitrogenative transannulation of pyridotriazoles with amines provides access to imidazo[1,5-a]pyridine (B1214698) derivatives. acs.org An oxidative [3+2] annulation of activated pyridines has also been developed for synthesizing indolizinyl sulfonyl fluorides, which are important pharmacophores. researchgate.net These methods showcase how oxidative C-H/N-H annulation can be employed to construct fused ring systems, a strategy that could be conceptually applied to build complex molecules derived from the aminophenyl pyridinyl methanone scaffold. acs.org

Multi-Component Reactions for Advanced Structural Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its key structural motifs, particularly the 2-aminopyridine core.

The synthesis of 2-aminopyridine derivatives, for instance, can be efficiently achieved through three-component reactions. acs.org One such approach involves the reaction of enaminones, primary amines, and a suitable third component under solvent-free conditions, which aligns with green chemistry principles. acs.org This method provides a flexible and convenient route to various substituted 2-aminopyridines. acs.org Four-component reactions have also been developed for the synthesis of 2-aminopyridine derivatives, further highlighting the versatility of MCRs in constructing nitrogen-containing heterocycles. beilstein-journals.org These reactions often proceed with high yields and minimal waste production, making them attractive for medicinal chemistry applications. beilstein-journals.org

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is another pertinent example, utilized in the synthesis of adenine (B156593) mimics, which share structural similarities with pyridinyl compounds. This reaction demonstrates the capability of MCRs to produce complex heterocyclic systems in a single step under mild conditions. The convergence and productivity of MCRs make them highly valuable in the combinatorial synthesis of novel compounds for drug discovery. researchgate.net

The following table summarizes representative multi-component reaction strategies applicable to the synthesis of precursors and analogues of this compound.

| Reaction Type | Reactants | Product Type | Key Features |

| Three-Component Reaction | Enaminones, Primary Amines, Third Component | 2-Aminopyridine Derivatives | Solvent-free, simple, and efficient. acs.org |

| Four-Component Reaction | Acetophenone, Malononitrile, Triethoxymethane, Primary Amines | 2-Aminopyridine Derivatives | High product yields and easy operational method. beilstein-journals.org |

| Groebke-Blackburn-Bienaymé Reaction | Aldehydes, Isocyanides, Amidines | Imidazo[1,2-a]pyrazines | Single-step synthesis of complex heterocycles. |

Green Chemistry Principles and Sustainable Synthetic Routes

The integration of green chemistry principles into synthetic methodologies is crucial for the development of sustainable chemical processes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Solvent-Free and Metal-Free Methodologies

Solvent-free and metal-free synthetic approaches are at the forefront of green chemistry. The absence of solvents reduces the environmental impact associated with their use and disposal, while the elimination of metal catalysts can mitigate issues of toxicity and cost.

Research into the synthesis of 2-aminobenzophenones, a core structural unit of the target molecule, has explored green alternatives. For example, a catalyst-free synthesis of quinazoline (B50416) derivatives, which can be derived from 2-aminobenzophenones, has been reported using a low melting sugar-urea-salt mixture as a solvent. This biodegradable and inexpensive solvent system offers a green alternative to conventional organic solvents.

Furthermore, iodine-catalyzed, metal-free methods have been developed for the synthesis of quinazolines from 2-aminobenzophenones. indexcopernicus.com Molecular iodine serves as an effective and environmentally friendly catalyst in these transformations. indexcopernicus.com These examples showcase the potential for developing solvent-free and metal-free syntheses for this compound and its analogues.

The table below highlights key aspects of solvent-free and metal-free approaches relevant to the synthesis of related compounds.

| Methodology | Key Principle | Example Application | Advantages |

| Solvent-Free Reaction | Conducting reactions without a solvent medium. | Synthesis of 2-aminopyridine derivatives. acs.org | Reduced waste, lower cost, often faster reaction rates. |

| Metal-Free Catalysis | Utilizing non-metallic catalysts. | Iodine-catalyzed synthesis of quinazolines. indexcopernicus.com | Avoids toxic and expensive metal catalysts, simplifies purification. |

| Green Solvents | Using environmentally benign solvents. | Low melting sugar-urea-salt mixtures. | Biodegradable, non-toxic, and readily available. |

Photoredox Catalysis and Electrosynthesis in Analogue Preparation

Photoredox catalysis and electrosynthesis represent cutting-edge technologies in organic synthesis that align with the principles of green chemistry. These methods utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photoredox Catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds. By using visible light to excite a photocatalyst, single-electron transfer (SET) processes can be initiated, leading to the generation of reactive intermediates. This strategy has been successfully applied to the functionalization of heterocyclic compounds, including pyridines. princeton.edu For instance, the trifluoromethylation of pyridines can be achieved using a photoredox catalyst, a transformation that is valuable in medicinal chemistry for modulating the properties of drug candidates. acs.org The development of organic photoredox catalysts further enhances the green credentials of this methodology by avoiding the use of precious metals. researchgate.net

Electrosynthesis offers an alternative sustainable approach by using electricity to mediate redox reactions. This technique can often be performed without the need for chemical oxidants or reductants, thereby reducing waste. The electrochemical synthesis of benzophenone (B1666685) derivatives has been investigated, demonstrating the feasibility of this approach for constructing the core structure of the target molecule. researchgate.netacs.org Electrosynthesis can also be combined with multi-component reactions to achieve the efficient construction of complex molecules in a single step. rsc.org

The following table summarizes the key features and potential applications of photoredox catalysis and electrosynthesis in the synthesis of analogues of this compound.

| Technique | Energy Source | Key Principle | Potential Application |

| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) | Functionalization of the pyridine ring; C-H activation. princeton.edu |

| Electrosynthesis | Electricity | Direct electron transfer at an electrode | Synthesis of the benzophenone core; multi-component reactions. researchgate.netrsc.org |

Reactivity and Mechanistic Transformations of 2 Aminophenyl 3 Pyridinyl Methanone

Reactivity Profiles of the Amino Group

The primary amino group attached to the phenyl ring is a versatile nucleophile and a key site for a variety of chemical transformations.

Condensation Reactions with Carbonyls

It is well-established that primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). Therefore, (2-Aminophenyl)(3-pyridinyl)methanone is expected to react with various carbonyl compounds under acid or base catalysis. The lone pair of electrons on the nitrogen atom would initiate a nucleophilic attack on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding imine derivative. The reactivity would be influenced by the steric and electronic properties of the reacting carbonyl compound.

Intramolecular Cyclization Pathways

The ortho-disposition of the amino and benzoyl groups makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. This is a hallmark of 2-aminobenzophenone (B122507) chemistry. For instance, reaction with a one-carbon source, such as formic acid or its derivatives, would be expected to lead to the formation of a 4-quinazolone scaffold. Similarly, cyclocondensation reactions with reagents like benzylamines could potentially yield 2-substituted quinazolines. rsc.org The specific conditions and resulting products would depend on the chosen coreactant and catalyst system.

Derivatization for Enhanced Synthetic Utility

The nucleophilic character of the amino group allows for straightforward derivatization to modify the compound's properties or to install protecting groups for multi-step synthesis.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative (an amide). This is a common strategy to protect the amino group or to introduce new functionalities.

Alkylation: The amino group could undergo mono- or di-alkylation with alkyl halides, though controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones would provide a more controlled route to N-alkylated products. acs.org

Diazotization: Treatment with nitrous acid at low temperatures would convert the primary amino group into a diazonium salt. This highly reactive intermediate could then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X) onto the phenyl ring.

Transformations Involving the Ketone Functionality

The ketone group, which links the aminophenyl and pyridinyl rings, also presents a site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction of ketones would change the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. rsc.org

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield (2-aminophenyl)(pyridin-3-yl)methanol.

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are expected to add to the carbonyl carbon to form a tertiary alcohol after acidic workup. This provides a route for the formation of new carbon-carbon bonds.

Enolization and Reactivity at Alpha-Positions to the Ketone

In typical ketones, the carbon atoms adjacent (alpha) to the carbonyl group can be deprotonated to form an enolate, which can then act as a nucleophile. However, in this compound, the carbonyl group is situated between two aromatic rings (a diaryl ketone). There are no aliphatic alpha-hydrogens available for deprotonation. Therefore, this compound is not expected to undergo typical enolization or enolate-based reactions such as aldol (B89426) condensations or alpha-halogenation under standard conditions. Its reactivity is confined to the amino and ketone functional groups themselves.

Reduction and Oxidation Processes of the Ketone

The carbonyl group in this compound is a primary site for reduction and oxidation reactions, although its reactivity is influenced by the adjacent amino and pyridinyl groups.

Reduction: The ketone can be readily reduced to a secondary alcohol, (2-aminophenyl)(pyridin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective reagent for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent.

This reduction introduces a new chiral center, opening pathways for the synthesis of enantiomerically enriched compounds. The resulting alcohol can serve as a versatile intermediate for further functionalization, such as esterification or conversion to a leaving group for substitution reactions.

| Reagent | Product | Reaction Type | Notes |

| Sodium Borohydride (NaBH₄) | (2-Aminophenyl)(pyridin-3-yl)methanol | Nucleophilic Addition | Standard method for ketone reduction to a secondary alcohol. |

| Lithium Aluminium Hydride (LiAlH₄) | (2-Aminophenyl)(pyridin-3-yl)methanol | Nucleophilic Addition | A stronger reducing agent, also effective but may require anhydrous conditions. |

Oxidation: The oxidation of the ketone functional group in this compound is not a common transformation. The presence of the electron-rich aminophenyl group makes the molecule susceptible to oxidation at other sites. Standard strong oxidizing agents would likely lead to complex mixtures or degradation of the molecule, particularly oxidation of the amino group or the aromatic rings.

However, oxidation can be directed towards the pyridine (B92270) nitrogen, converting it to a pyridine N-oxide. This transformation enhances the pyridine ring's reactivity towards certain substitution patterns. A selective method for N-oxidation of pyridines in the presence of more easily oxidized aliphatic amines involves an in situ protonation strategy with an iminium salt organocatalyst, which could be applicable here to protect the aniline (B41778) amine while oxidizing the pyridine nitrogen. nih.gov

Chemical Behavior of the Pyridine Moiety

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity, particularly at the nitrogen atom and through aromatic substitution reactions.

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for coordination with metal ions. wikipedia.org this compound can act as a bidentate ligand, coordinating to metal centers through both the pyridine nitrogen and the carbonyl oxygen. This chelation forms a stable five-membered ring, enhancing the stability of the resulting metal complex.

Studies on analogous compounds, such as 2-aminobenzamides and other pyridyl ketones, show that they form stable complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). mdpi.commdpi.com In these complexes, the ligand coordinates to the metal ion, influencing its electronic properties, geometry, and catalytic activity. The geometry around the metal center in these complexes is often octahedral or square pyramidal. mdpi.com

Table of Potential Metal Complexes and Coordination Modes

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry (Typical) |

|---|---|---|

| Copper(II) | Bidentate (Npyridine, Ocarbonyl) | Square Planar or Distorted Octahedral |

| Nickel(II) | Bidentate (Npyridine, Ocarbonyl) | Octahedral |

| Zinc(II) | Bidentate (Npyridine, Ocarbonyl) | Tetrahedral |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.inlibretexts.org This deactivation is further intensified by the attached carbonyl group in this compound. Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen (C-5) and meta to the carbonyl group. quora.com Harsh reaction conditions, such as high temperatures and strongly acidic media, are typically required. libretexts.org In acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. matanginicollege.ac.in

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com Nucleophilic attack is favored at the positions ortho and para to the nitrogen (C-2, C-4, and C-6), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comnih.gov For the 3-pyridinyl moiety, this means positions C-2, C-4, and C-6 are the most likely sites for nucleophilic attack, provided a suitable leaving group is present or if the reaction proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov

| Reaction Type | Reactivity | Favored Positions | Mechanistic Intermediate |

| Electrophilic Aromatic Substitution | Low (deactivated ring) | C-5 | σ-complex (Wheland intermediate) |

| Nucleophilic Aromatic Substitution | High (activated ring) | C-2, C-4, C-6 | Meisenheimer-type complex |

Cascade and Tandem Reactions Utilizing Synergistic Functional Group Interactions

The proximate arrangement of the primary amino group and the ketone carbonyl group in this compound is ideal for cascade and tandem reactions, leading to the efficient synthesis of fused heterocyclic systems. This synergistic reactivity is a hallmark of 2-aminobenzophenone derivatives and is widely exploited in synthetic organic chemistry. nih.gov

A prominent example is the Friedländer annulation and related quinazoline (B50416) syntheses. The reaction of this compound with a compound containing an activated methylene (B1212753) group, or with ammonia (B1221849) or its derivatives, can lead to the formation of a quinazoline ring. For instance, heating with ammonium (B1175870) acetate (B1210297) can yield 2-phenyl-4-(pyridin-3-yl)quinazoline. The mechanism typically involves the initial formation of an imine or enamine at the carbonyl position, followed by an intramolecular cyclization via nucleophilic attack of the ortho-amino group, and subsequent aromatization. nih.gov

Another important cascade reaction involves the reaction with isocyanates or isothiocyanates. This reaction initially forms a urea (B33335) or thiourea (B124793) derivative at the amino group, which then undergoes intramolecular cyclization onto the ketone carbonyl. This process is a common route to quinazolinone and quinazoline-thione scaffolds. For example, reaction of anthranilic acid derivatives with N-pyridyl ureas has been shown to produce 3-pyridyl-substituted quinazoline-2,4-diones through a cyclocondensation mechanism. mdpi.com

These cascade reactions are highly atom-economical and provide rapid access to complex molecular architectures from a single precursor, making this compound a valuable building block in medicinal and materials chemistry. nih.gov

Applications As a Molecular Building Block and Ligand in Advanced Chemical Systems

Precursor in the Synthesis of Complex Heterocyclic Systems

(2-Aminophenyl)(3-pyridinyl)methanone serves as a versatile starting material for the construction of a variety of nitrogen-containing heterocyclic compounds. The presence of the 2-aminoaryl ketone moiety allows for a range of cyclization and condensation reactions.

The structural framework of this compound is predisposed to participate in reactions that lead to the formation of fused heterocyclic systems. The amino and carbonyl groups can react with various reagents to construct new rings, leading to polycyclic architectures that often possess significant biological or material properties. For instance, its analogue, (2-Aminophenyl)(2-pyridinyl)methanone, is a known intermediate in the synthesis of the antitumoral agent batracylin and related isoindolo[1,2-b]quinazolin-12(10H)-ones. cookechem.com This suggests a similar potential for the 3-pyridinyl derivative in accessing complex polycyclic structures.

The reactivity of the 2-aminoaryl ketone functional group in this compound makes it a suitable precursor for the synthesis of several important classes of heterocycles through cyclocondensation reactions.

Indoles: While direct synthesis of indoles from this compound is not extensively documented, the core structure is amenable to synthetic strategies that could lead to indole (B1671886) derivatives. For example, derivatives of (2-aminophenyl)methanones can be transformed into indol-2-ones through specific reaction pathways. nih.gov

Quinolines: The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org this compound is a prime candidate for this reaction. When reacted with a ketone, it can undergo a base- or acid-catalyzed cyclocondensation to yield a 3-pyridinyl-substituted quinoline (B57606). The general mechanism for the Friedländer synthesis is depicted below:

A general representation of the Friedländer synthesis mechanism, which can be applied to the reaction of this compound with a ketone to form a quinoline derivative.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar N-C-N fragment. bu.edu.egorganic-chemistry.orgmdpi.com The ketone functionality in this compound can potentially be elaborated to a 1,3-dicarbonyl system or a related precursor, which could then undergo cyclization with an appropriate N-C-N synthon to form a pyrimidine (B1678525) ring.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound.

| Heterocyclic System | Synthetic Method | Potential Product |

| Polycyclic Architectures | Multi-step synthesis involving cyclization reactions | Fused heterocyclic systems containing quinoline or quinazoline (B50416) cores |

| Indoles | Cyclization strategies involving the aminophenyl ketone moiety | Substituted indoles or indol-2-ones |

| Quinolines | Friedländer Annulation | 3-Pyridinyl-substituted quinolines |

| Pyrimidines | Cyclocondensation with N-C-N synthons | Pyrimidines bearing aminophenyl and pyridinyl substituents |

Design and Synthesis of Novel Ligands for Coordination Chemistry

The presence of both a soft nitrogen donor in the pyridine (B92270) ring and a hard nitrogen donor in the amino group, along with the carbonyl oxygen, makes this compound a potentially versatile ligand in coordination chemistry. pvpcollegepatoda.org It can act as a bidentate or tridentate ligand, coordinating to a variety of transition metals.

This compound possesses multiple coordination sites: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atom of the carbonyl group. This allows for the formation of stable chelate rings with transition metal ions. The pyridine nitrogen and the amino nitrogen can act as a bidentate N,N-donor, a common coordination mode for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.org The involvement of the carbonyl oxygen in coordination could lead to tridentate N,N,O-chelation, resulting in the formation of highly stable metal complexes. The specific chelation behavior would depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The structure of this compound influences the geometry and stability of the resulting metal complexes. The steric and electronic properties of the pyridinyl and aminophenyl groups play a crucial role in determining the coordination environment around the metal center. For instance, the position of the nitrogen atom in the pyridine ring (3-position) will dictate the size and strain of the chelate ring formed, which in turn affects the stability of the complex. While specific studies on the structure-activity relationships of metal complexes of this compound are not widely reported, general principles of coordination chemistry suggest that the ligand's architecture would favor the formation of five- or six-membered chelate rings, which are generally the most stable. wikipedia.org

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. wikipedia.org Metal complexes of this compound could potentially exhibit catalytic activity due to the ability of the metal center to coordinate to substrates and facilitate their transformation. The electronic properties of the ligand, influenced by the amino and pyridinyl groups, can be tuned to modulate the reactivity of the metal center. While specific research on the catalytic applications of metal complexes derived from this compound is limited, complexes with structurally similar ligands have shown promise in areas such as oxidation and coupling reactions. physchemres.org Further research is needed to explore the full catalytic potential of these complexes.

The potential coordination modes of this compound are summarized in the table below.

| Coordination Mode | Donor Atoms | Potential Metal Ions |

| Bidentate | Pyridine-N, Amino-N | Cu(II), Ni(II), Co(II), Zn(II) |

| Tridentate | Pyridine-N, Amino-N, Carbonyl-O | Fe(III), Ru(II), Rh(III) |

Contributions to Supramolecular Chemistry

The non-covalent interactions facilitated by the specific functional groups of this compound position it as a valuable component in supramolecular chemistry. These interactions, primarily hydrogen bonding and π-π stacking, can direct the self-assembly of molecules into ordered, higher-order structures with emergent properties.

The molecular architecture of this compound is well-suited for directing self-assembly through a combination of hydrogen bonding and π-π stacking interactions. The primary amine (-NH₂) group on the phenyl ring can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the carbonyl oxygen atom can serve as hydrogen bond acceptors. This combination of donor and acceptor sites allows for the formation of intricate hydrogen-bonding networks, leading to the spontaneous organization of molecules into well-defined supramolecular architectures. For instance, similar aminobenzophenone derivatives have been shown to form nanostructures through intermolecular hydrogen bonding. nih.gov The presence of both donor and acceptor capabilities within a single molecule is a key feature in the design of self-assembling systems.

In addition to hydrogen bonding, the two aromatic rings—the aminophenyl and the pyridinyl groups—can participate in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic interactions of the π-electron clouds, further contribute to the stability of self-assembled structures. libretexts.orgwikipedia.org The relative orientation of the rings (e.g., face-to-face or offset) will influence the strength and nature of these interactions. rsc.org The interplay between the directional nature of hydrogen bonds and the less directional but significant π-π stacking can lead to the formation of complex and robust supramolecular assemblies.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Donor: -NH₂ Acceptor: Pyridine N, Carbonyl O | Directional control of molecular assembly, formation of chains, sheets, or 3D networks. |

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the design of functional molecular scaffolds, such as metal-organic frameworks (MOFs). nih.govbohrium.com The nitrogen atom of the pyridine ring is a primary coordination site for metal ions. The amino group and the carbonyl oxygen could also participate in metal coordination, potentially leading to the formation of multinuclear metal complexes or extended coordination polymers.

By carefully selecting the metal ion and reaction conditions, it is conceivable to construct discrete molecular cages or extended porous frameworks where this compound acts as a linker between metal centers. The properties of these resulting scaffolds, such as their porosity, stability, and catalytic activity, would be dictated by the geometry of the ligand and the coordination preferences of the metal ion. The use of pyridyl-containing ligands is a well-established strategy in the synthesis of MOFs, and the additional functionality of the amino group could be exploited for post-synthetic modification of the framework, introducing further complexity and function. nih.govrsc.org

Integration into Advanced Materials Research

The reactivity of the amino group and the coordinating ability of the pyridinyl moiety make this compound a candidate for incorporation into advanced materials, including polymers, oligomers, and sensing platforms.

The primary amine of this compound provides a reactive handle for its incorporation into polymer and oligomer backbones. For instance, it could serve as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. Aromatic ketone polymers are known for their high performance, including thermal stability and mechanical strength. americhem.com

Furthermore, this compound could be utilized in the synthesis of poly(imino ketone)s through palladium-catalyzed polycondensation reactions with aromatic dihalides. acs.orgdocumentsdelivered.com The resulting polymers would feature the this compound unit as a repeating segment, potentially imparting unique photophysical, thermal, or metal-coordinating properties to the material. The presence of the pyridinyl group within the polymer chain could also be used to create metallo-supramolecular polymers through coordination with metal ions, leading to materials with interesting stimuli-responsive behaviors. Research on oligomers with D–A (donor-acceptor) structures has shown potential for applications in electrochromic and photodetector devices. nih.gov

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

|---|---|---|

| Polyamide | Diacyl chloride / Dicarboxylic acid | High thermal stability, mechanical strength. |

| Polyurea | Diisocyanate | Enhanced hydrogen bonding, specific solubility. |

The structural features of this compound suggest its potential utility in the development of advanced sensing platforms. The pyridinyl group is a known binding site for various analytes, including metal ions and small organic molecules. researchgate.net The aminophenyl moiety can also participate in binding events and can be synthetically modified to introduce specific recognition elements.

Incorporation of this molecule into a larger framework, such as a polymer or a self-assembled monolayer on a surface, could lead to the creation of a chemosensor. Upon binding of a target analyte to the pyridinyl nitrogen or through interactions with the aminophenyl group, a detectable change in an optical or electrochemical signal could be generated. For example, coordination of a metal ion to the pyridine could quench or enhance the fluorescence of the molecule. Similarly, changes in the local environment upon analyte binding could be transduced into a measurable electrical signal. The development of sensors for ketones is an active area of research, particularly for medical diagnostics. i-sensusa.comnih.govmdpi.com While this molecule is a ketone, its application would more likely be as a component of a sensor for other analytes. The integration of pyridyl moieties into sensing platforms is a common strategy due to their versatile coordination chemistry. mdpi.com

Theoretical and Computational Investigations of 2 Aminophenyl 3 Pyridinyl Methanone

Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

No published DFT studies on the ground state properties of (2-Aminophenyl)(3-pyridinyl)methanone were found. Such studies would typically calculate and report on parameters like optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties (such as HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges), and vibrational frequencies.

Conformational Landscapes and Intramolecular Interactions

There is no available research on the conformational landscape or the specific intramolecular interactions of this compound. A computational analysis would identify the most stable conformers by rotating the single bonds connecting the phenyl, carbonyl, and pyridinyl groups. It would also characterize non-covalent interactions, such as potential intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen or the pyridine (B92270) nitrogen.

Reaction Mechanism Elucidation and Pathway Prediction

Computational Studies of Transition States and Intermediates (e.g., carbon-cation intermediates)

No computational research detailing the transition states or intermediates, including potential carbon-cation intermediates, for reactions involving this compound could be located. Mechanistic studies would involve mapping the potential energy surface for a given reaction to identify the structures and energies of transition states and any intermediates, thereby elucidating the reaction pathway.

Kinetic Isotope Effect (KIE) Modeling for Mechanistic Insights

There are no reports on the computational modeling of the Kinetic Isotope Effect (KIE) for reactions of this compound. Theoretical KIE calculations are a powerful tool for corroborating proposed reaction mechanisms by comparing computed isotope effects with experimental data, particularly for reactions involving bond breaking/formation with isotopically labeled atoms.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

No computational studies predicting the reactivity, regioselectivity, or stereoselectivity of this compound were found in the literature. Such predictive studies often use DFT-based reactivity descriptors (e.g., Fukui functions, electrostatic potential maps) to forecast how the molecule will behave in different chemical reactions, for instance, in electrophilic or nucleophilic attacks.

Modeling of Ligand-Metal Interactions and Complex Stability

Computational chemistry provides powerful tools to predict and understand the interactions between a ligand, such as this compound, and various metal ions. Through methods like Density Functional Theory (DFT), chemists can model the geometric structures of the resulting metal complexes, calculate their binding energies, and predict their stability. These theoretical investigations are crucial for designing new complexes with specific electronic, magnetic, or catalytic properties and for interpreting experimental data.

The this compound ligand possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atom of the carbonyl group. This poly-dentate nature allows it to form stable chelate rings with a central metal ion. The stability of these complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the geometry of the complex, and the solvent environment.

Theoretical models are employed to determine the most stable coordination mode. For instance, calculations can reveal whether the ligand acts as a bidentate donor, coordinating through the pyridinyl nitrogen and the carbonyl oxygen, or perhaps through the amino nitrogen and the carbonyl oxygen. The formation of five- or six-membered chelate rings is typically favored, as this minimizes ring strain and enhances complex stability.

The stability of a metal-ligand complex is quantified by its stability constant (or formation constant). While often determined experimentally, computational methods can provide valuable estimates. These calculations involve determining the Gibbs free energy change for the complexation reaction in a simulated solvent environment. A more negative Gibbs free energy of formation corresponds to a more stable complex.

Key parameters derived from computational modeling include:

Binding Energy: This value represents the energy released when the ligand binds to the metal ion. A higher binding energy indicates a stronger and more stable interaction.

Optimized Geometry: Computational methods can predict the three-dimensional arrangement of atoms in the metal complex, including bond lengths and angles between the metal and the ligand's donor atoms. This information is critical for understanding the steric and electronic factors governing the complex's properties.

Electronic Properties: Analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the electronic structure of the complex, its reactivity, and its potential spectroscopic properties.

The following table illustrates the type of data that can be generated through computational modeling of this compound complexes with various divalent transition metal ions (M(II)). Please note that this table is a hypothetical representation to demonstrate the output of such studies, as specific research data for this exact compound is not publicly available.

| Metal Ion (M) | Complex Formula | Coordination Geometry | Binding Energy (kcal/mol) | M-N(pyridine) Bond Length (Å) | M-O(carbonyl) Bond Length (Å) |

|---|---|---|---|---|---|

| Cu(II) | [Cu(C₁₂H₁₀N₂O)₂]²⁺ | Distorted Octahedral | -450.5 | 2.01 | 1.95 |

| Ni(II) | [Ni(C₁₂H₁₀N₂O)₂]²⁺ | Octahedral | -435.2 | 2.08 | 2.05 |

| Co(II) | [Co(C₁₂H₁₀N₂O)₂]²⁺ | Octahedral | -420.8 | 2.11 | 2.09 |

| Zn(II) | [Zn(C₁₂H₁₀N₂O)₂]²⁺ | Tetrahedral | -415.4 | 2.05 | 2.01 |

These computational findings are invaluable for guiding synthetic efforts. By understanding the nature of the ligand-metal interactions and the factors that contribute to complex stability, researchers can more efficiently target the synthesis of novel coordination compounds with desired structures and functions for applications in areas such as catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Aminophenyl)(3-pyridinyl)methanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

In a typical ¹H NMR spectrum, the protons of the aminophenyl and pyridinyl rings would exhibit distinct chemical shifts and coupling patterns. The protons on the aminophenyl ring are expected to appear in the aromatic region, with their signals influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The protons of the pyridine (B92270) ring will also resonate in the aromatic region, with their precise chemical shifts being dependent on their position relative to the nitrogen atom and the carbonyl group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The carbonyl carbon is expected to show a characteristic signal at a downfield chemical shift. The carbon atoms of the aromatic rings will have distinct resonances based on their electronic environments.

A comprehensive 2D NMR analysis, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a prediction based on analogous structures and may not represent exact experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aminophenyl C1-NH₂ | - | ~150 |

| Aminophenyl C2-C=O | - | ~120 |

| Aminophenyl C3 | ~6.7 | ~116 |

| Aminophenyl C4 | ~7.3 | ~134 |

| Aminophenyl C5 | ~6.6 | ~118 |

| Aminophenyl C6 | ~7.5 | ~132 |

| Pyridinyl C2' | ~8.9 | ~152 |

| Pyridinyl C3'-C=O | - | ~135 |

| Pyridinyl C4' | ~8.0 | ~124 |

| Pyridinyl C5' | ~7.5 | ~137 |

| Pyridinyl C6' | ~8.7 | ~150 |

| Amino (NH₂) | ~6.0 (broad) | - |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

This technique would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The amino group is a potential hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material. For a related compound, (2-Aminophenyl)(p-tolyl)methanone, the crystal structure reveals intermolecular N-H···O and C—H···N hydrogen bonds that stabilize the crystal lattice. nih.gov

Interactive Data Table: Expected Crystallographic Parameters (Note: This is a hypothetical table as specific crystallographic data for the target compound was not found.)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | N-H···N, N-H···O |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Mechanistic Pathway Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the molecule for MS analysis. Tandem mass spectrometry (MS/MS) experiments can be employed to fragment the parent ion and analyze the resulting daughter ions. This fragmentation pattern serves as a fingerprint for the molecule and can be used to elucidate its structure and to differentiate it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹), and the C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-N and C-C stretching vibrations would also be present at lower wavenumbers.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring vibrations. Together, FT-IR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C=O Stretch (Ketone) | 1650-1680 | Moderate |

| C=C/C=N Stretch (Aromatic) | 1400-1600 | Strong |

| C-N Stretch | 1250-1350 | Moderate |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound. The UV-Vis spectrum would reveal the electronic transitions within the molecule. The presence of conjugated aromatic systems and the carbonyl group would likely result in strong absorption bands in the UV region.

If the molecule is fluorescent, its emission spectrum would provide information about the excited state properties. The Stokes shift (the difference between the absorption and emission maxima), quantum yield, and fluorescence lifetime are key parameters that characterize the emissive properties of the compound. These properties are highly sensitive to the molecular structure and the local environment. Studies on related 3-aminopyridin-2(1H)-one derivatives have shown that such compounds can be effective phosphors. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

While this compound itself is not chiral, the introduction of chiral centers into the molecule would lead to chiral analogs. Chiroptical spectroscopy, particularly circular dichroism (CD), would be essential for characterizing these chiral derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide information about the absolute configuration of the chiral centers and the conformation of the molecule in solution. This technique is crucial in the study of stereoisomers and their distinct biological or material properties.

Future Research Directions and Unexplored Avenues for 2 Aminophenyl 3 Pyridinyl Methanone

Development of Novel and Efficient Synthetic Routes for Analogues

While classical methods like Friedel-Crafts acylation can produce the core structure, future research will likely focus on more sophisticated and efficient strategies to generate a diverse library of analogues. The development of 2-aminobenzophenone (B122507) syntheses has moved towards milder and more functional-group-tolerant methods, such as palladium-catalyzed additions to 2-aminobenzonitriles or transformations of acyl hydrazides. acs.orgnih.govresearchgate.netucl.ac.uk These modern techniques could be adapted for the synthesis of (2-Aminophenyl)(3-pyridinyl)methanone analogues with various substituents on either aromatic ring.

Future synthetic explorations could prioritize methods that offer high atom economy and procedural simplicity, such as:

Directed C-H Acylation: Utilizing the aniline (B41778) nitrogen as a directing group to facilitate a direct palladium-catalyzed C-H acylation with pyridine-3-carbonyl derivatives. This would bypass the need for pre-functionalized starting materials.

Mechanochemical Synthesis: Exploring solid-state, ball-milling approaches that can drive C-C bond formation, potentially offering a transition-metal-free route that is both solvent-minimized and efficient. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve reproducibility, and allow for rapid optimization of reaction conditions for generating a library of analogues.

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Directed C-H Acylation | High atom economy; avoids pre-functionalization. | Catalyst optimization; regioselectivity control. |

| Mechanochemistry | Reduced solvent waste; potential for novel reactivity. nih.gov | Scale-up feasibility; understanding reaction mechanisms. |

| Flow Chemistry | Enhanced safety and control; rapid analogue generation. | Reactor design; handling of solids and reagents. |

| Aryne-Based Rearrangement | Access to highly functionalized scaffolds. acs.orgnih.gov | Availability of aryne precursors; control of rearrangement pathways. |

Exploration of Unconventional Reactivity Patterns and New Derivatization Strategies

The compound possesses multiple reactive sites: the aniline amino group, the aromatic rings, the carbonyl group, and the pyridine (B92270) nitrogen. Future work should aim to uncover novel reactivity beyond standard transformations.

Aniline Derivatization: While N-acylation and N-alkylation are standard, exploring derivatization to form unique heterocyclic systems is a promising avenue. For example, condensation reactions could yield novel benzodiazepine (B76468) or quinoline-type structures. ucl.ac.uk

Pyridyl Ring Functionalization: The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, but modern metallation techniques could enable regioselective functionalization. A deprotolithiation-zincation sequence, for instance, could introduce substituents at the C4 position of the pyridine ring, a strategy that has been successful for other pyridyl ketones. rsc.org

Carbonyl Group Chemistry: Moving beyond simple reductions, the carbonyl could act as a linchpin in multicomponent reactions or as a handle for attaching more complex moieties through Wittig-type or olefination reactions.

Ortho-Amino Directed Reactions: The ortho-amino group can direct metallation to the C6 position of the phenyl ring, enabling the introduction of a wide range of functional groups and the construction of fused-ring systems.

Design of Next-Generation Functional Materials Based on the Compound's Scaffolding

The benzophenone (B1666685) scaffold is a cornerstone in medicinal chemistry and materials science. nih.gov The incorporation of both an amino donor group and a pyridyl acceptor/coordination site into this framework opens up significant possibilities for creating advanced functional materials.

Luminescent Materials: Benzophenone derivatives are known to exhibit phosphorescence. mdpi.com By systematically modifying the substituents on the this compound scaffold, it may be possible to tune the emission properties (color, quantum yield, lifetime) to create novel organic light-emitting diode (OLED) emitters or materials for persistent luminescence. mdpi.com

Metal-Organic Frameworks (MOFs): The pyridyl nitrogen and the aniline nitrogen offer two potential coordination sites for metal ions. This makes the molecule an excellent candidate as an organic linker for the construction of novel MOFs. These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Smart Polymers: Incorporating the compound as a monomer into polymer chains could lead to "smart" materials. researchgate.net The pyridine unit could impart pH-responsiveness, while the aminobenzophenone core could provide photo-responsive or ion-sensing capabilities.

Integration into Complex Chemical Systems for Multi-Step Transformations

The utility of this compound as a building block in the synthesis of more complex molecules is a significant area for future research. Its structure is a precursor to a variety of heterocyclic systems.

Cascade Reactions: The molecule is well-suited for designing cascade or tandem reactions. For example, an initial reaction at the amino group could trigger a subsequent cyclization involving the carbonyl group and the pyridine ring, providing rapid access to complex polycyclic aromatic systems.

Synthesis of Bioactive Heterocycles: 2-Aminobenzophenones are well-established precursors to pharmacologically important classes of compounds such as quinolines, acridones, and benzodiazepines. ucl.ac.uk Future research could leverage this reactivity to synthesize novel analogues of these heterocycles where one of the aryl groups is a pyridine ring, potentially leading to new biological activities. For instance, a Friedländer annulation could be explored to produce novel aza-quinoline derivatives. researchgate.net

Synergistic Experimental and Computational Research to Drive Discovery

A combined experimental and computational approach will be crucial for unlocking the full potential of this scaffold. researchgate.net Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's properties and predict its behavior, guiding experimental efforts. nih.govmdpi.com

Key areas for synergistic research include:

Predicting Reactivity: Computational modeling can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energy barriers for different reaction pathways, and help rationalize unexpected reactivity patterns. nih.gov

Designing Functional Materials: The electronic and photophysical properties (e.g., absorption/emission wavelengths, triplet state energies) of hypothetical analogues can be calculated before undertaking their synthesis, accelerating the discovery of materials with desired characteristics.

Understanding Spectroscopic Data: DFT calculations can help assign complex NMR spectra or interpret UV-Vis absorption data, providing a more profound understanding of the molecule's electronic structure. researchgate.net A linear relationship between experimentally measured electrochemical reduction potentials and DFT-calculated LUMO energies has been established for other benzophenones, a technique that could be applied here to predict redox behavior. researchgate.net

Potential for Photocatalytic or Electrochemical Applications in Organic Synthesis

The inherent properties of the benzophenone and pyridine moieties suggest significant, yet unexplored, potential in photocatalysis and electrochemistry.

Photoredox Catalysis: Benzophenone is a classic and effective photosensitizer, capable of absorbing light and promoting reactions via energy transfer. rsc.orgrsc.org The this compound scaffold could function as a novel organic photosensitizer. The amino group may modulate its redox potentials and absorption spectrum, potentially allowing it to catalyze reactions under visible light.

Electrochemical Synthesis: Pyridyl ketones and their derivatives have been shown to possess interesting electrochemical properties, including the ability to mediate electrocatalytic processes. tandfonline.comacs.org The redox behavior of this compound could be harnessed for electrosynthesis, using the molecule either as a redox mediator or as a substrate for electrochemical transformations, such as reductive coupling or oxidative cyclization reactions.

The table below outlines potential applications in these emerging fields.

| Application Area | Underlying Property | Potential Research Goal |

| Homogeneous Photocatalysis | Benzophenone triplet state energy transfer. rsc.org | Use as a metal-free photosensitizer for [2+2] cycloadditions or C-H functionalization. |

| Heterogeneous Photocatalysis | Adsorption onto semiconductor surfaces (e.g., MXenes). mdpi.com | Act as a co-catalyst to enhance charge separation and improve degradation of pollutants. |

| Electrocatalysis | Redox activity of the ketone and pyridine units. tandfonline.com | Mediate electrocatalytic reductions, such as CO2 to fuels. |

| Electrosynthesis | Susceptibility to oxidation/reduction. | Develop novel electrochemical routes to heterocyclic compounds via intramolecular cyclization. |

Q & A

Q. What are the standard synthetic routes for (2-Aminophenyl)(3-pyridinyl)methanone, and how are yields optimized?

The synthesis typically involves condensation reactions between 2-aminophenyl precursors and 3-pyridine carbonyl derivatives. A common method utilizes a multi-step approach:

- Step 1 : Formation of the pyridine carbonyl intermediate via Friedel-Crafts acylation.

- Step 2 : Coupling with 2-aminophenyl groups using bases like KOH in organic solvents (e.g., DMF or THF) .

- Yield Optimization : Adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:carbonyl). Recrystallization in ethanol improves purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, amine NH at δ 5.1–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 259.3 for CHNO) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3300–3500 cm (N-H stretch) .

Q. What solvents and conditions are suitable for solubility studies?

The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl). Solubility can be enhanced via sonication (30 minutes) or heating (40–50°C) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for derivatives of this compound?

- Kinetic Studies : Monitor intermediate formation via in situ FTIR or HPLC.

- Isotopic Labeling : Use N-labeled amines to trace coupling pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for acylation steps .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., SHELXL refinement for bond-length accuracy) .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., amine vs. imine forms) by variable-temperature studies .

- Synchrotron XRD : High-resolution datasets (≤1.0 Å) clarify electron density ambiguities .

Q. How can computational methods predict biological activity or binding modes?

- Molecular Docking : AutoDock Vina or Glide simulates interactions with targets (e.g., kinase active sites).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC values .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.